

AxI-IN-10 selectivity profiling against a kinase panel

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AxI-IN-10 Selectivity Profile: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the selectivity of Axl inhibitors, using the well-characterized compound R428 (Bemcentinib) as a proxy for **Axl-IN-10**, for which detailed public selectivity data is not available.

AxI-IN-10 is a potent inhibitor of the AxI receptor tyrosine kinase with a reported IC50 of 5 nM. However, a comprehensive kinase panel profile for **AxI-IN-10** is not publicly available. To illustrate the expected selectivity profile for a highly selective AxI inhibitor, this guide presents data for R428 (also known as BGB324 or Bemcentinib), the first selective AxI inhibitor to enter clinical trials. This information is crucial for assessing potential therapeutic applications and designing future experiments.

Comparative Selectivity of R428 (Bemcentinib) Against a Kinase Panel

The following table summarizes the inhibitory activity of R428 against Axl and a panel of other kinases. The data highlights the compound's high selectivity for Axl, including against other members of the TAM (Tyro3, Axl, Mer) family.



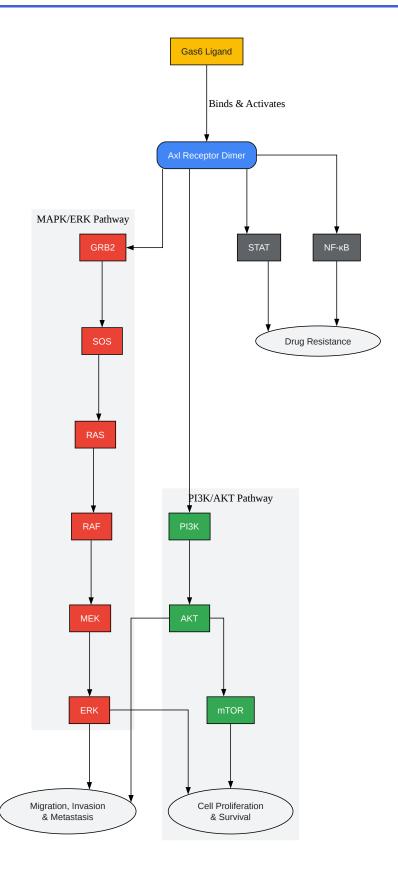
| Kinase Target | IC50 / EC50 (nM) | Fold Selectivity vs. Axl | Kinase Family |
|---------------|------------------|-----------------------------|-----------------|
| AxI | 14 | 1x | TAM |
| Mer | ~700 | >50x | TAM |
| Tyro3 | >1400 | >100x | TAM |
| Abl | >1400 | >100x | Tyrosine Kinase |
| EGFR | >1400 | >100x | Tyrosine Kinase |
| HER2 | >1400 | >100x | Tyrosine Kinase |
| PDGFRβ | >1400 | >100x | Tyrosine Kinase |
| Flt-1 | >140 | >10x | Tyrosine Kinase |
| Flt-3 | >140 | >10x | Tyrosine Kinase |
| Ret | >140 | >10x | Tyrosine Kinase |
| Tie-2 | >140 | >10x | Tyrosine Kinase |

Data is compiled from publicly available in vitro biochemical and cell-based assays.[1][2][3][4]

Axl Signaling Pathway

The Axl receptor tyrosine kinase is a key mediator of various cellular processes, including survival, proliferation, migration, and therapeutic resistance.[5][6] Its signaling is typically initiated by the binding of its ligand, Gas6 (Growth arrest-specific 6).





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Axl receptor signaling pathways.



Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. Below is a detailed methodology representative of such an experiment.

In Vitro Kinase Selectivity Profiling Assay (Radiometric)

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of purified kinases.

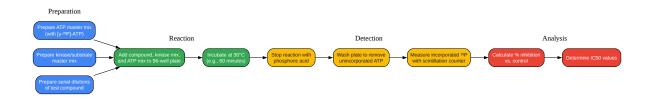
Objective: To determine the concentration at which a test compound (e.g., **AxI-IN-10** or R428) inhibits 50% of the activity (IC50) of a panel of kinases.

Materials:

- · Purified recombinant kinase enzymes.
- Specific substrate for each kinase (e.g., a peptide or protein).
- Test compound (inhibitor) at various concentrations.
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
- [y-³³P]-ATP (radioactive ATP).
- 96-well filter plates.
- Phosphoric acid solution (to stop the reaction).
- · Scintillation counter.

Workflow Diagram:





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Workflow for a radiometric kinase assay.

Procedure:

- Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent (e.g., DMSO).
- Reaction Setup: In a 96-well plate, the following are mixed:
 - The test compound at various concentrations.
 - The specific kinase and its corresponding substrate in assay buffer.
 - The reaction is initiated by adding a mixture of non-radioactive ATP and [y-33P]-ATP.[7]
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.[7]
- Reaction Termination: The reaction is stopped by adding a phosphoric acid solution. This
 causes the phosphorylated substrate to bind to the filter membrane of the plate.
- Washing: The wells are washed multiple times to remove any unincorporated [y-33P]-ATP.



- Detection: The amount of radioactivity incorporated into the substrate is quantified using a microplate scintillation counter.[7]
- Data Analysis: The activity of the kinase at each inhibitor concentration is calculated relative
 to a control reaction without the inhibitor. The IC50 value is then determined by plotting the
 percent inhibition against the log of the inhibitor concentration and fitting the data to a doseresponse curve.

This comprehensive approach allows for the robust determination of an inhibitor's potency and selectivity, providing critical insights for further drug development.

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